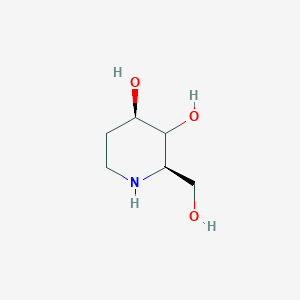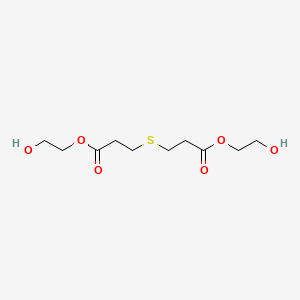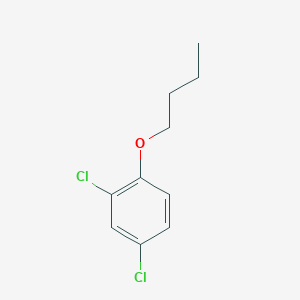![molecular formula C20H16N2O2S B14127519 1-(4-methylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14127519.png)
1-(4-methylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Méthodes De Préparation
The synthesis of 1-(4-methylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate starting materials under specific reaction conditions. One common synthetic route involves the reaction of 4-methylbenzylamine with 3-phenylthiophene-2-carboxylic acid, followed by cyclization to form the thienopyrimidine core . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow processes to ensure consistent yield and purity .
Analyse Des Réactions Chimiques
1-(4-methylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1-(4-methylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. Studies have shown that the compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been found to inhibit the NF-kB inflammatory pathway, which plays a crucial role in inflammation and immune response . Additionally, the compound can induce apoptosis in cancer cells by targeting specific proteins involved in cell survival and proliferation .
Comparaison Avec Des Composés Similaires
1-(4-methylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can be compared with other similar compounds, such as:
1-(4-methylbenzyl)-4-{4-[2-(4-methylphenoxy)ethyl]-1-piperazinyl}-1H-pyrazolo[3,4-d]pyrimidine: This compound has a similar core structure but with different substituents, leading to variations in its biological activity.
7-chloro-4-ethoxy-5-(4-{[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methyl}piperazin-1-yl)-2-methylpyrido[4,3-d]pyrimidine: Another related compound with distinct substituents that influence its chemical and biological properties.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and resulting biological activities.
Propriétés
Formule moléculaire |
C20H16N2O2S |
|---|---|
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
1-[(4-methylphenyl)methyl]-3-phenylthieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H16N2O2S/c1-14-7-9-15(10-8-14)13-21-17-11-12-25-18(17)19(23)22(20(21)24)16-5-3-2-4-6-16/h2-12H,13H2,1H3 |
Clé InChI |
VTBKZWWRKGYRCE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)SC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


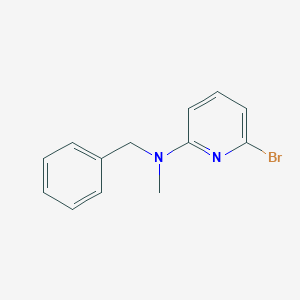
![methyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B14127438.png)
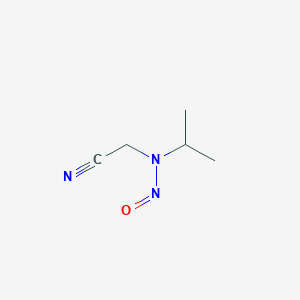
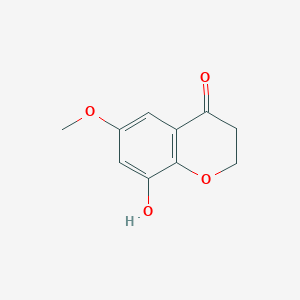
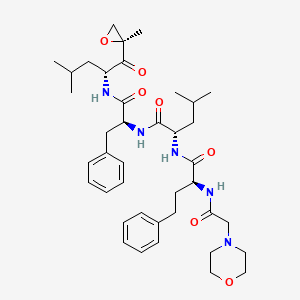
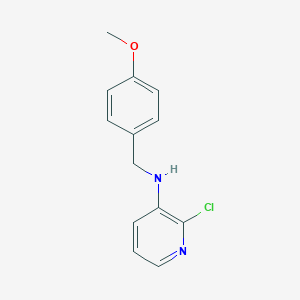
![4-(3,5-dimethoxyphenyl)-1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B14127463.png)
![[1,1'-Biphenyl]-4-yl(p-tolyl)sulfane](/img/structure/B14127464.png)
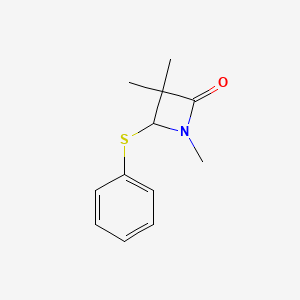
![7-((2,6-difluorobenzyl)oxy)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B14127487.png)
